3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. This compound is characterized by its unique structure, which includes two biphenyl groups and a phenyl group attached to a triazole ring. Triazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-phenyl-1,2,4-triazole-3,5-diamine with biphenyl-4-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated triazole compounds.
Scientific Research Applications
3,5-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry: Utilized in the development of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3,5-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, which can influence the compound’s biological activity. Additionally, the biphenyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole
- 3,5-Di([1,1’-biphenyl]-4-yl)-4-methyl-4H-1,2,4-triazole
- 3,5-Di([1,1’-biphenyl]-4-yl)-4-ethyl-4H-1,2,4-triazole
Uniqueness
3,5-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole is unique due to its specific arrangement of biphenyl and phenyl groups, which can influence its electronic properties and reactivity. This compound’s structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
387391-50-6 |
---|---|
Molecular Formula |
C32H23N3 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
4-phenyl-3,5-bis(4-phenylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C32H23N3/c1-4-10-24(11-5-1)26-16-20-28(21-17-26)31-33-34-32(35(31)30-14-8-3-9-15-30)29-22-18-27(19-23-29)25-12-6-2-7-13-25/h1-23H |
InChI Key |
ABMDSOZMYGMNBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.